molecular formula C6H11N3O2 B13498819 {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine

{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine

Cat. No.: B13498819
M. Wt: 157.17 g/mol
InChI Key: OBOWSLNJRIVWBY-UHFFFAOYSA-N
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Description

{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of amidoximes with organic nitriles in the presence of catalysts such as PTSA-ZnCl2 under mild conditions . Another approach involves the use of nitriles, hydroxylamine, and Meldrum’s acids under microwave irradiation and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine apart is its specific substitution pattern, which can confer unique reactivity and biological activity compared to other heterocyclic compounds.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine

InChI

InChI=1S/C6H11N3O2/c1-7-3-6-8-5(4-10-2)9-11-6/h7H,3-4H2,1-2H3

InChI Key

OBOWSLNJRIVWBY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=NO1)COC

Origin of Product

United States

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